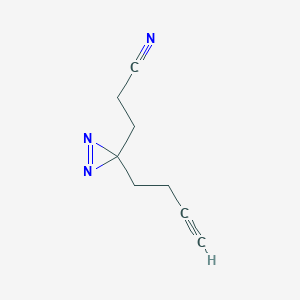
3-(3-Butynyl)-3H-diazirine-3-propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Butynyl)-3H-diazirine-3-propanenitrile is a unique organic compound characterized by the presence of a diazirine ring, a butynyl group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-butyn-1-ol with appropriate reagents to introduce the diazirine and nitrile functionalities. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
3-(3-Butynyl)-3H-diazirine-3-propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under suitable conditions.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
3-(3-Butynyl)-3H-diazirine-3-propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photoaffinity label due to its ability to form covalent bonds with target molecules upon exposure to UV light.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile involves the formation of reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
3-(3-Butynyl)-3H-diazirine-3-propanenitrile can be compared with other diazirine-containing compounds, such as:
3-Butyn-1-ol: Similar in structure but lacks the diazirine and nitrile groups.
3-Butynyl alcohol: Contains the butynyl group but lacks the diazirine ring.
4-Hydroxy-1-butyne: Similar alkyne structure but different functional groups. The uniqueness of this compound lies in its combination of the diazirine ring, butynyl group, and nitrile group, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
3-(3-but-3-ynyldiazirin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-6H2 |
InChI-Schlüssel |
LWZDIKCWNIMHPY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1(N=N1)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


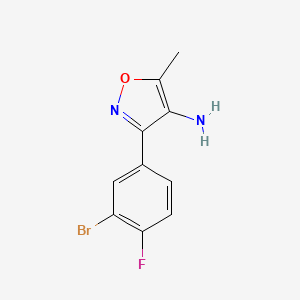
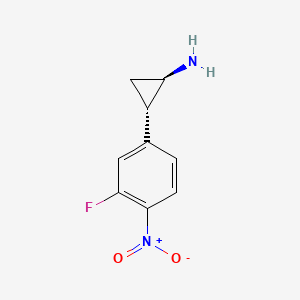
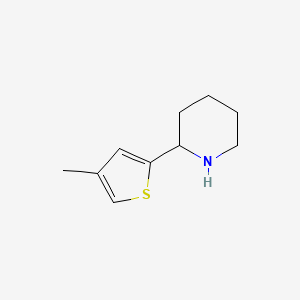
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)
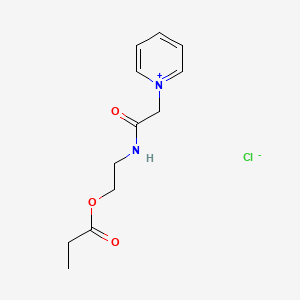

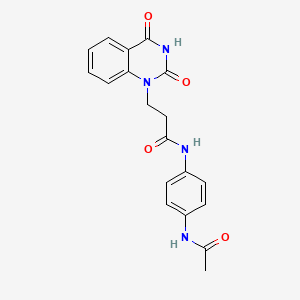
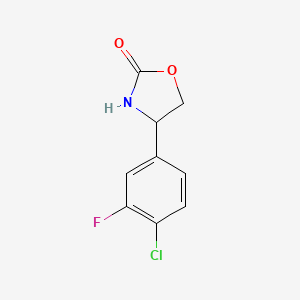
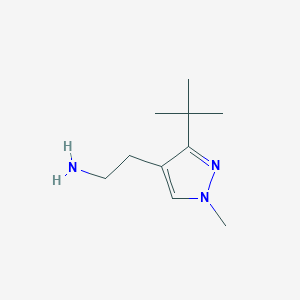
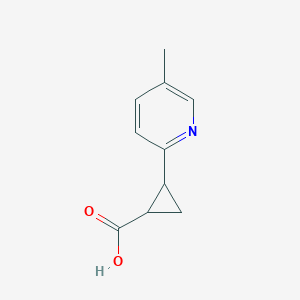
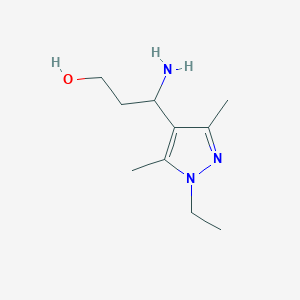
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
